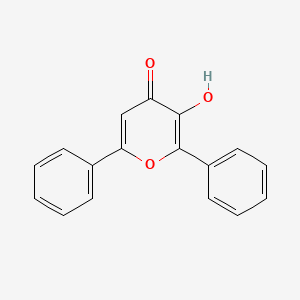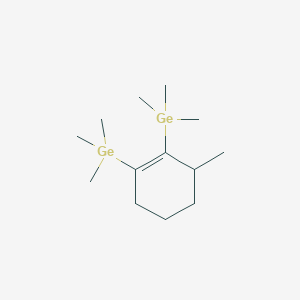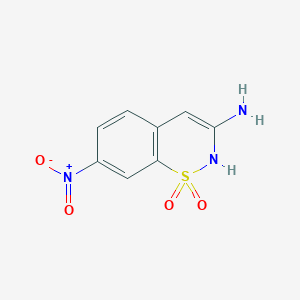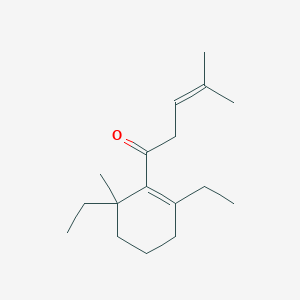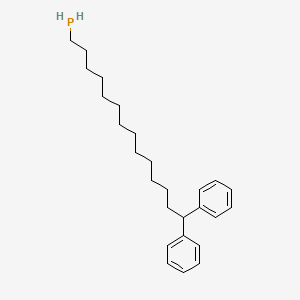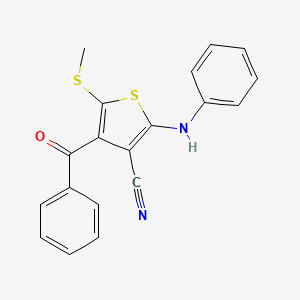
6-Methylpentacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylpentacosane is a long-chain hydrocarbon with the molecular formula C26H54 . It is a methyl-branched alkane, specifically a derivative of pentacosane where a methyl group is attached to the sixth carbon atom. This compound is part of a larger class of hydrocarbons that play significant roles in various biological and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpentacosane typically involves the alkylation of pentacosane. One common method is the Friedel-Crafts alkylation, where pentacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete methylation of the pentacosane .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the direct alkylation of long-chain alkanes. The process is optimized to achieve high yields and purity, often employing advanced separation techniques such as distillation and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: 6-Methylpentacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although already a saturated hydrocarbon, further reduction can lead to the formation of smaller alkanes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation typically uses chlorine (Cl2) or bromine (Br2) under UV light or elevated temperatures.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes.
科学的研究の応用
6-Methylpentacosane has diverse applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Medicine: Investigated for its potential role in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes.
作用機序
The mechanism of action of 6-Methylpentacosane in biological systems involves its interaction with the lipid layers of cell membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport .
類似化合物との比較
Pentacosane: The parent compound without the methyl group.
3-Methylpentacosane: Another methyl-branched derivative with the methyl group on the third carbon.
Heptacosane: A longer-chain hydrocarbon with 27 carbon atoms.
Uniqueness: 6-Methylpentacosane is unique due to its specific branching, which can influence its physical properties such as melting point and solubility. This branching also affects its biological activity, making it distinct from its linear and differently branched counterparts .
特性
CAS番号 |
126067-23-0 |
|---|---|
分子式 |
C26H54 |
分子量 |
366.7 g/mol |
IUPAC名 |
6-methylpentacosane |
InChI |
InChI=1S/C26H54/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-25-26(3)24-22-7-5-2/h26H,4-25H2,1-3H3 |
InChIキー |
FMMBDNABZOSBTP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(C)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


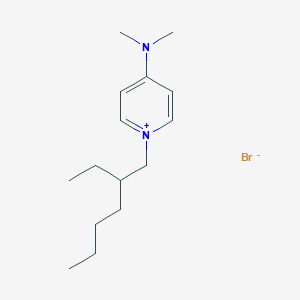
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)

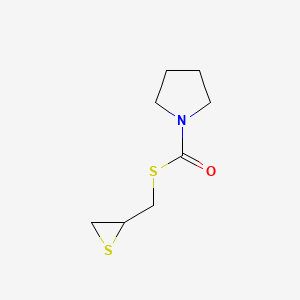
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
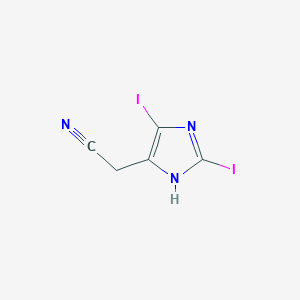
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
